molecular formula C18H17ClFN3O2 B2917692 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-30-5

1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2917692
CAS No.: 894032-30-5
M. Wt: 361.8
InChI Key: MNOWQSZLNOQGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C18H17ClFN3O2 and its molecular weight is 361.8. The purity is usually 95%.
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Biological Activity

The compound 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17H16ClFN4O
  • Molecular Weight : 326.75 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act on:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and could be influenced by the compound's structural characteristics, potentially leading to alterations in intracellular signaling pathways .
  • Enzyme Inhibition : The urea moiety is known to interact with various enzymes, possibly inhibiting their activity and thus affecting metabolic pathways.

In Vitro Studies

Several studies have evaluated the compound's efficacy against different cell lines and microorganisms:

  • Anticancer Activity :
    • The compound was tested against L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range . This suggests a strong potential for use in cancer therapy.
  • Antimicrobial Activity :
    • In vitro assays indicated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Growth inhibition rates were measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations that inhibit bacterial growth significantly compared to controls .

Case Studies

  • A study conducted on a series of urea derivatives highlighted the enhanced biological activity of compounds structurally similar to this compound. These derivatives showed promise as potential therapeutic agents due to their selective inhibition of cancer cell lines .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerL1210 mouse leukemia cellsNanomolar range
AntimicrobialStaphylococcus aureus< 1 mg/mL
AntimicrobialEscherichia coli< 0.5 mg/mL

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-11-5-6-12(19)7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWQSZLNOQGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.